molecular formula C9H7NO2S B1603790 Methyl thieno[2,3-c]pyridine-2-carboxylate CAS No. 870243-58-6

Methyl thieno[2,3-c]pyridine-2-carboxylate

Cat. No. B1603790
M. Wt: 193.22 g/mol
InChI Key: MVOGDZBDGGEEDA-UHFFFAOYSA-N
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Description

“Methyl thieno[2,3-c]pyridine-2-carboxylate” is a chemical compound that has been synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .


Synthesis Analysis

The synthesis of “Methyl thieno[2,3-c]pyridine-2-carboxylate” involves several steps. The reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours. The reaction mixture is then allowed to cool and poured into water. The aqueous solution is extracted with ethyl acetate. Following the extraction, the aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of “Methyl thieno[2,3-c]pyridine-2-carboxylate” is represented by the linear formula C9H7NO2S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl thieno[2,3-c]pyridine-2-carboxylate” are complex and involve several steps. The reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours. The reaction mixture is then allowed to cool and poured into water. The aqueous solution is extracted with ethyl acetate. Following the extraction, the aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate .


Physical And Chemical Properties Analysis

“Methyl thieno[2,3-c]pyridine-2-carboxylate” is a solid at room temperature. It has a molecular weight of 193.23 and a melting point of 106 - 107 °C .

Scientific Research Applications

Anti-Inflammatory Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .
  • Methods of Application: The specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes: The structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide has reported anti-inflammatory activity .

Cytotoxicity Evaluation

  • Scientific Field: Biochemistry
  • Application Summary: Some compounds related to Methyl thieno[2,3-c]pyridine-2-carboxylate were evaluated for their cytotoxicity in the non-tumorigenic cell line MCF-12A .
  • Methods of Application: The specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes: The results of the cytotoxicity evaluation are not provided in the source .

Cancer Treatment

  • Scientific Field: Oncology
  • Application Summary: A compound related to Methyl thieno[2,3-c]pyridine-2-carboxylate showed remarkable activity against several cancer cell lines .
  • Methods of Application: The specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes: The compound acted selectively against the ovarian cancer NCI/ADR-RES cell line with excellent potency .

Synthesis of Novel Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Methyl thieno[2,3-c]pyridine-2-carboxylate is used in the synthesis of novel compounds .
  • Methods of Application: The specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes: The results of the synthesis of novel compounds are not provided in the source .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: Methyl thieno[2,3-c]pyridine-2-carboxylate is used as a building block in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes: The results of the synthesis of various organic compounds are not provided in the source .

Safety And Hazards

“Methyl thieno[2,3-c]pyridine-2-carboxylate” is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl thieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGDZBDGGEEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608993
Record name Methyl thieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[2,3-c]pyridine-2-carboxylate

CAS RN

870243-58-6
Record name Methyl thieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl thieno[2,3-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 50-mL round-bottom flask was added 3-fluoro-4-pyridinecarboxaldehyde (0.8 mL, 8.02 mmol) and N,N-dimethylformamide (14 mL) and the solution was cooled to 0° C. To this solution was added potassium carbonate (1.22 g, 8.828 mmol) and methyl 2-mercaptoacetate (0.754 mL, 8.427 mmol). The solution turned to a clear yellow solution after stirring for 10 min. After 30 min at 0° C., the reaction was warmed to room temperature and stirred over the weekend by which time a solid precipitate was formed. Water was added provide a homogeneous solution, which was cooled to 0° C., the solid was collected via vacuum filtration, and washed with cold water until clear and colorless affording methyl thieno[2,3-c]pyridine-2-carboxylate (1.55 g, 82%) as a white solid. LCMS: (FA) ES+ 194; 1H NMR (d6-DMSO, 300 MHz) δ9.37 (s, 1 H), 8.56 (d, J=5.4 Hz, 1 H), 8.26 (d, J=0.6 Hz, 1 H), 7.97 (dd, J=5.4 Hz, 1.2 Hz, 1 H), 3.92 (s, 3 H).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0.754 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Blackburn, C Barrett, J Chin, K Garcia… - Journal of medicinal …, 2013 - ACS Publications
A screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with unexpected selectivity over the other subtypes. We designed and …
Number of citations: 81 pubs.acs.org
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org

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